molecular formula C5H9FO B2702511 3-Methylbutanoyl fluoride CAS No. 352-66-9

3-Methylbutanoyl fluoride

Cat. No. B2702511
CAS RN: 352-66-9
M. Wt: 104.124
InChI Key: KVFKXDPQHYKWAD-UHFFFAOYSA-N
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Description

3-Methylbutanoyl fluoride is a chemical compound with the CAS Number: 352-66-9 . It has a molecular weight of 104.12 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 104.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Crystallographic Insights

The study conducted by Lehmler and Parkin (2008) provides valuable insights into the crystal structure of 3-methylbutanoyl fluoride compounds. They specifically investigated 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione and reported that the 3-methylbutanoyl group and the 5-fluorouracil unit are essentially coplanar, showcasing specific orientation and torsion angles within the compound. This level of structural detail is crucial for understanding the compound's interactions in various chemical contexts and could be foundational for further research in materials science or pharmacology (Lehmler & Parkin, 2008).

Fluoride Anion Recognition and Sensing

The recognition and sensing of fluoride anions are of significant interest due to their dual nature – being beneficial in some applications while potentially harmful in others. Cametti and Rissanen (2009) discussed various approaches used globally to address the challenge of fluoride binding, especially in competitive protic solvents and water. This research could have implications for environmental monitoring, public health, and industrial applications, where understanding and controlling fluoride levels are crucial (Cametti & Rissanen, 2009).

Methane Oxidation and Production Inhibition

Methyl fluoride, closely related to this compound, has been noted for its effective inhibition of aerobic methane oxidation, without affecting methanogenesis. Frenzel and Bosse (1996) explored its application across various ecosystems where methane oxidation and production occur simultaneously. This research is particularly relevant for understanding and potentially mitigating methane emissions in the context of climate change and environmental management (Frenzel & Bosse, 1996).

Dental Applications

Fluoride, including compounds related to this compound, has been extensively studied and used in dental care for its anti-cariogenic properties. Pandit et al. (2015) evaluated the effects of brief fluoride treatment on the virulence properties and viability of cariogenic biofilms. These findings are critical for developing effective dental hygiene products and understanding the mechanisms through which fluoride acts to prevent dental caries (Pandit et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for 3-Methylbutanoyl fluoride was not found in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the SDS for specific safety information .

properties

IUPAC Name

3-methylbutanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFKXDPQHYKWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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